3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid
Overview
Description
3,3',3''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid is a complex organic compound characterized by its triazine core and multiple carboxylic acid groups
Mechanism of Action
Mode of Action
The triazine core may be involved in π-π stacking interactions, while the benzoic acid groups may form hydrogen bonds or ionic interactions with the target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s stability and solubility may be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from 1,3,5-triazine and benzoic acid derivatives. The process typically involves the formation of intermediate compounds through reactions such as nitration, reduction, and esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency.
Types of Reactions:
Oxidation: The carboxylic acid groups can undergo oxidation reactions to form corresponding carboxylate salts.
Reduction: Reduction reactions can be employed to modify the triazine ring or the attached functional groups.
Substitution: Substitution reactions can introduce different substituents onto the triazine ring or the carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Reduced derivatives of the triazine ring or carboxylic acid groups.
Substitution: Substituted triazine derivatives or carboxylic acid derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a potential biomarker.
Medicine: Its derivatives may have therapeutic potential in drug development.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Triazine Derivatives: Other triazine-based compounds with different substituents.
Benzoic Acid Derivatives: Compounds with similar carboxylic acid functionalities.
Properties
IUPAC Name |
3-[[4,6-bis(3-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6/c31-19(32)13-4-1-7-16(10-13)25-22-28-23(26-17-8-2-5-14(11-17)20(33)34)30-24(29-22)27-18-9-3-6-15(12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGUPSTBTUWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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